![molecular formula C18H16N2O3 B2441587 3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide CAS No. 2305480-39-9](/img/structure/B2441587.png)
3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. The compound is also known as FMIC and has a molecular formula of C20H18N2O3.
Mechanism of Action
The mechanism of action of FMIC involves the inhibition of several key enzymes and proteins involved in cancer cell growth and proliferation. The compound has been found to bind to the DNA of cancer cells and induce DNA damage, leading to cell death. FMIC also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
FMIC has been found to have several biochemical and physiological effects on cancer cells. The compound induces the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. FMIC also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Advantages and Limitations for Lab Experiments
FMIC has several advantages for lab experiments, including its high yield and purity, potent anticancer activity, and well-understood mechanism of action. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
Several future directions for research on FMIC include:
1. Investigating the potential of FMIC as a lead compound for developing new anticancer drugs.
2. Studying the pharmacokinetics and pharmacodynamics of FMIC in vivo.
3. Developing new synthesis methods for FMIC that are more efficient and cost-effective.
4. Exploring the potential of FMIC as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, FMIC is a promising chemical compound that has shown potent anticancer activity in scientific research. Its well-understood mechanism of action and potential applications in medicinal chemistry make it a valuable compound for future research.
Synthesis Methods
The synthesis of FMIC involves the reaction of 3-hydroxybenzaldehyde, indole-6-carboxylic acid, and N-methylamine in the presence of a catalyst. The reaction takes place in a solvent under specific temperature and pressure conditions. The yield of FMIC obtained through this method is high, and the purity of the compound is also excellent.
Scientific Research Applications
FMIC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle of cancer cells.
properties
IUPAC Name |
3-formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(10-12-3-2-4-15(22)7-12)18(23)13-5-6-16-14(11-21)9-19-17(16)8-13/h2-9,11,19,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHGEHKMHIUULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)C(=O)C2=CC3=C(C=C2)C(=CN3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



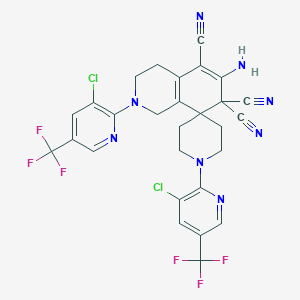
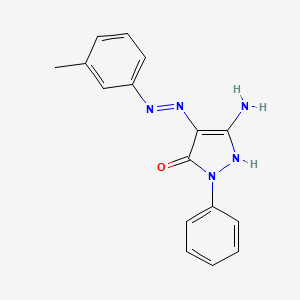
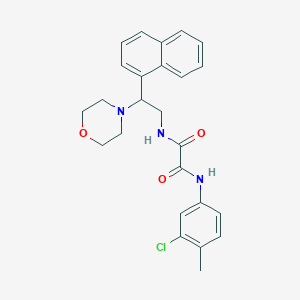
![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)
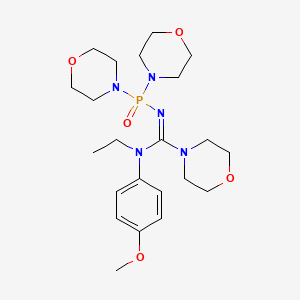
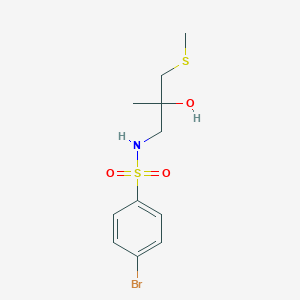
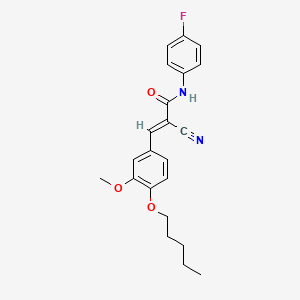
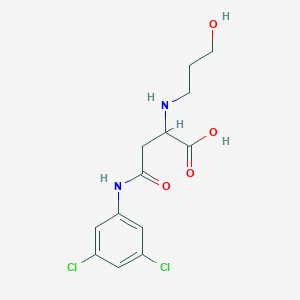
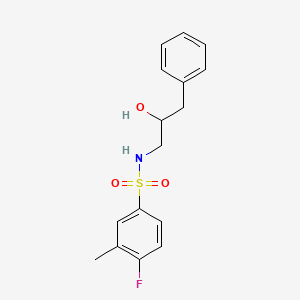

![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)
![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)